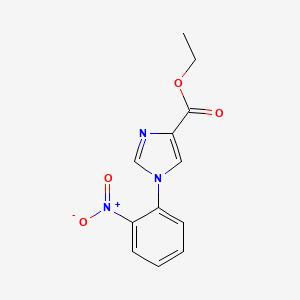

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a chemical compound with the molecular formula C12H11N3O4 . It has a molecular weight of 261.24 . The IUPAC name for this compound is ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is 1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a compound with a molecular weight of 261.23 .Wissenschaftliche Forschungsanwendungen

Hydrolysis and Crystallization Studies

The hydrolysis of related compounds like ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to crystallized forms that are linked through hydrogen bonding into a three-dimensional network. This is significant for understanding the behavior and applications of similar compounds in crystallography and material sciences (Wu, Liu, & Ng, 2005).

Synthesis of Heterocyclic Compounds

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is closely related to compounds used in the synthesis of N-fused heterocyclic compounds. These compounds have applications in various fields, including pharmaceuticals and organic chemistry (Hosseini & Bayat, 2019).

Formation of Fused Triazines

The compound is instrumental in building fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This application is vital in the development of new pharmaceuticals and biological agents (Zamora et al., 2004).

Catalysis in Ester Hydrolysis

Imidazole derivatives, including those related to ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, are known to catalyze the hydrolysis of esters. This catalysis is essential in understanding enzymatic hydrolysis and has implications in biochemistry and pharmaceuticals (Bender & Turnquest, 1957).

HIV-1 Reverse Transcriptase Inhibition

Derivatives of imidazole compounds, which are structurally related to ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, have been studied for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors, highlighting their importance in antiviral research (De Martino et al., 2005).

β-Glucuronidase Inhibition Studies

The biology-oriented drug synthesis of similar imidazole derivatives has revealed their inhibitory activity against β-glucuronidase. This finding is significant in developing new therapeutic agents (Salar et al., 2017).

Safety and Hazards

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Eigenschaften

IUPAC Name |

ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)9-7-14(8-13-9)10-5-3-4-6-11(10)15(17)18/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTDZMSDPAVUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2827213.png)

![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2827220.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2827221.png)

![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2827231.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2827233.png)

![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827234.png)